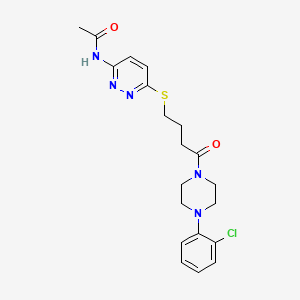
N-(6-((4-(4-(2-chlorophenyl)piperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide
Description
N-(6-((4-(4-(2-Chlorophenyl)piperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide is a synthetic compound featuring a pyridazine core substituted with a thioether-linked butyl chain terminating in a 2-chlorophenyl-piperazine moiety and an acetamide group. Its structure combines heterocyclic, aryl, and amide functionalities, making it a candidate for pharmacological studies targeting neurotransmitter receptors, particularly dopamine and serotonin receptors, due to the piperazine scaffold’s prevalence in psychoactive agents.
Properties
IUPAC Name |
N-[6-[4-[4-(2-chlorophenyl)piperazin-1-yl]-4-oxobutyl]sulfanylpyridazin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5O2S/c1-15(27)22-18-8-9-19(24-23-18)29-14-4-7-20(28)26-12-10-25(11-13-26)17-6-3-2-5-16(17)21/h2-3,5-6,8-9H,4,7,10-14H2,1H3,(H,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTSJGZEPQSYNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(C=C1)SCCCC(=O)N2CCN(CC2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound shares structural motifs with derivatives reported in the Molecules 2012 study, which evaluated five acetamide-based heterocycles (5k–5o). Below is a detailed comparison of structural, synthetic, and physicochemical properties:
Key Observations
Structural Similarities: All compounds feature amide linkages and piperazine or pyridine/imidazothiazole scaffolds, which are critical for receptor binding.
Divergences: Core Heterocycle: The target uses a pyridazine ring, whereas 5k–5n use pyridine. Pyridazine’s electron-deficient nature may alter solubility and metabolic stability.
Synthetic Efficiency :
- Yields for 5k–5n (70–78%) are comparable, suggesting feasible scalability. The target compound’s synthetic route (unreported) may require optimization due to its longer thioether linker.
Pharmacological and Receptor Binding Comparisons
While direct receptor data for the target compound are unavailable, insights can be inferred from analogs:
- 5k–5n : These derivatives exhibit affinity for dopamine D2/D3 and serotonin 5-HT1A/2A receptors , modulated by substituents (e.g., chloro or fluoro groups enhance binding).
- Target Compound : The 2-chlorophenyl-piperazine group is associated with D2 receptor antagonism in literature, while the 4-oxobutylthio linker may improve blood-brain barrier penetration versus shorter chains in 5k–5n.
Physicochemical and ADME Properties
- Lipophilicity : The target’s ClogP (predicted ~3.5) is higher than 5k (3.1) and 5m (2.8), likely due to the 4-oxobutylthio group, which may enhance membrane permeability but reduce aqueous solubility.
- Metabolic Stability : Thioether linkers (target) are prone to oxidation, whereas 5k–5n’s benzyl-piperazines may undergo slower hepatic clearance.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


